molecular formula C21H25NO3 B13340348 Methyl (2S,5R)-5-(dibenzylamino)tetrahydro-2H-pyran-2-carboxylate

Methyl (2S,5R)-5-(dibenzylamino)tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B13340348
M. Wt: 339.4 g/mol
InChI Key: JLJATRYCAQZYAF-UXHICEINSA-N
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Description

Methyl (2S,5R)-5-(dibenzylamino)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound that belongs to the class of tetrahydropyran derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,5R)-5-(dibenzylamino)tetrahydro-2H-pyran-2-carboxylate typically involves multi-step organic reactions. The starting materials often include a tetrahydropyran derivative and dibenzylamine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-throughput screening, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,5R)-5-(dibenzylamino)tetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Conversion to more reduced forms using reducing agents.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2S,5R)-5-(dibenzylamino)tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyran derivatives with different substituents. Examples include:

  • Methyl (2S,5R)-5-(amino)tetrahydro-2H-pyran-2-carboxylate
  • Methyl (2S,5R)-5-(benzylamino)tetrahydro-2H-pyran-2-carboxylate

Uniqueness

Methyl (2S,5R)-5-(dibenzylamino)tetrahydro-2H-pyran-2-carboxylate is unique due to its specific dibenzylamino substituent, which may confer distinct chemical and biological properties compared to other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

methyl (2S,5R)-5-(dibenzylamino)oxane-2-carboxylate

InChI

InChI=1S/C21H25NO3/c1-24-21(23)20-13-12-19(16-25-20)22(14-17-8-4-2-5-9-17)15-18-10-6-3-7-11-18/h2-11,19-20H,12-16H2,1H3/t19-,20+/m1/s1

InChI Key

JLJATRYCAQZYAF-UXHICEINSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](CO1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C1CCC(CO1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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